1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 99012-45-0
VCID: VC17257847
InChI: InChI=1S/C6H8N2O3/c1-4-2-5(6(10)11)7-8(4)3-9/h2,9H,3H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

CAS No.: 99012-45-0

Cat. No.: VC17257847

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid - 99012-45-0

Specification

CAS No. 99012-45-0
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 1-(hydroxymethyl)-5-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H8N2O3/c1-4-2-5(6(10)11)7-8(4)3-9/h2,9H,3H2,1H3,(H,10,11)
Standard InChI Key QFJNIJYRWOKSQP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CO)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at positions 1, 3, and 5. The 1-position bears a hydroxymethyl (-CH₂OH) group, while the 5-position contains a methyl (-CH₃) substituent. A carboxylic acid (-COOH) functional group occupies the 3-position, enabling hydrogen bonding and salt formation .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₈N₂O₃
Molecular Weight156.14 g/mol
IUPAC Name1-(hydroxymethyl)-5-methylpyrazole-3-carboxylic acid
SMILES NotationCC1=CC(=NN1CO)C(=O)O
InChI KeyQFJNIJYRWOKSQP-UHFFFAOYSA-N

The planar pyrazole ring exhibits π-π stacking potential, while the carboxylic acid group contributes to solubility in polar solvents .

Tautomerism and Conformational Dynamics

Pyrazole derivatives display tautomerism due to proton migration between nitrogen atoms. Computational studies suggest that the 1H-tautomer dominates in this compound, stabilized by intramolecular hydrogen bonding between the hydroxymethyl oxygen and the carboxylic acid proton . This interaction creates a six-membered pseudocyclic structure, reducing rotational freedom and enhancing thermal stability.

Synthetic Pathways and Industrial Production

Patent-Based Synthesis (CN105646355A)

A 2016 Chinese patent outlines a multistep synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylate :

  • N-Methylation:
    Diethyl 1H-pyrazole-3,5-dicarboxylate reacts with iodomethane (CH₃I) in acetone under basic conditions (K₂CO₃) at 60°C to yield diethyl 1-methylpyrazole-3,5-dicarboxylate .

  • Selective Hydrolysis:
    The 5-carboxylate group undergoes hydrolysis using 3M KOH in methanol at 0°C, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid .

  • Cyanation and Reduction:

    • The carboxylic acid is converted to an acyl chloride using SOCl₂, followed by amidation with ammonia.

    • Trifluoroacetic anhydride-mediated dehydration forms a nitrile group.

    • Lithium borohydride (LiBH₄) reduces the methyl ester to a hydroxymethyl group, yielding the target compound .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTime (hr)Yield (%)
1CH₃I, K₂CO₃, acetone60°C1292
2KOH, methanol0→25°C1085
3SOCl₂, NH₃, LiBH₄70–85°C2478

Physicochemical Properties

Solubility and Stability

Experimental data from PubChem indicate:

  • Water Solubility: 12.7 mg/mL at 25°C (predicted via LogP = -0.89)

  • Thermal Stability: Decomposes above 210°C without melting

  • pH Sensitivity: Deprotonates at pH > 4.2 (carboxylic acid pKa ≈ 3.8)

The hydroxymethyl group enhances hydrophilicity, making the compound suitable for aqueous reaction media.

Pharmaceutical Applications

Role in Anticancer Drug Synthesis

The patent highlights its use as an intermediate for (10R)-7-amido-12-fluoro-2,10,16-trimethyl-15-oxy-10,15,16,17-tetrahydro-2H-8,4-(methylene)pyrazolo[4,3-h] benzoxadiazacyclotetradecine-3-carbonitrile—a compound active against lung cancer, osteosarcoma, and melanoma . The pyrazole core intercalates DNA, while the nitrile group inhibits kinase enzymes like EGFR and VEGFR .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator